CID 134158055

Description

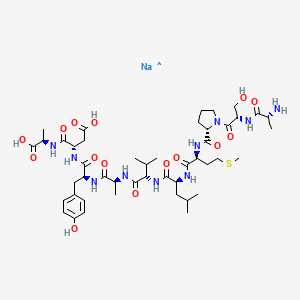

CID 134158055 is a chemical compound characterized by its unique structural and functional properties. The compound appears to be isolated from a vacuum-distilled essential oil fraction (CIEO), with its content quantified across distillation fractions . The mass spectrum confirms its molecular ion and fragmentation pattern, which are critical for structural identification. Further analytical techniques, such as HPLC-ESI-MS (as described in ), could provide additional insights into its stereochemistry and functional groups.

Properties

Molecular Formula |

C46H72N10NaO15S |

|---|---|

Molecular Weight |

1060.2 g/mol |

InChI |

InChI=1S/C46H72N10O15S.Na/c1-22(2)18-30(52-39(63)29(15-17-72-8)50-43(67)34-10-9-16-56(34)45(69)33(21-57)54-37(61)24(5)47)42(66)55-36(23(3)4)44(68)48-25(6)38(62)51-31(19-27-11-13-28(58)14-12-27)41(65)53-32(20-35(59)60)40(64)49-26(7)46(70)71;/h11-14,22-26,29-34,36,57-58H,9-10,15-21,47H2,1-8H3,(H,48,68)(H,49,64)(H,50,67)(H,51,62)(H,52,63)(H,53,65)(H,54,61)(H,55,66)(H,59,60)(H,70,71);/t24-,25+,26-,29+,30+,31+,32+,33+,34+,36+;/m1./s1 |

InChI Key |

ZXHXLPSVLOKCNY-CHDMJDELSA-N |

Isomeric SMILES |

C[C@H](C(=O)N[C@@H](CO)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@H](C)C(=O)O)N.[Na] |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)O)NC(=O)C(CCSC)NC(=O)C2CCCN2C(=O)C(CO)NC(=O)C(C)N.[Na] |

Origin of Product |

United States |

Chemical Reactions Analysis

CID 134158055 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The specific reagents and conditions used in these reactions depend on the desired outcome. For example, oxidation reactions may involve the use of strong oxidizing agents, while reduction reactions may require reducing agents such as hydrogen gas or metal hydrides. Substitution reactions often involve nucleophiles or electrophiles, leading to the formation of new chemical bonds and the generation of major products .

Scientific Research Applications

CID 134158055 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various synthetic processes. In biology, it may be employed in studies involving cellular pathways and molecular interactions. In medicine, the compound could be investigated for its potential therapeutic effects, including its role in drug development and disease treatment. Additionally, this compound finds applications in industry, where it may be used in the production of specialized materials or as a catalyst in chemical reactions .

Mechanism of Action

The mechanism of action of CID 134158055 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. Understanding the molecular targets and pathways involved is crucial for elucidating the compound’s biological effects and potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Similarly, compares CID 46907796 (an Nrf2 inhibitor) with ChEMBL compounds, emphasizing substituent variations impacting biological activity. Applying this approach, hypothetical analogues of CID 134158055 might include:

Physicochemical and Pharmacokinetic Properties

and detail parameters like solubility, logP, and bioavailability for unrelated compounds. Extrapolating these metrics:

- Solubility: this compound’s distillation profile suggests moderate polarity, akin to terpenoids (e.g., limonene: logP ~4.5) .

- Bioavailability : If structurally similar to oscillatoxins, it may exhibit low BBB permeability (as seen in CID 101283546) .

Q & A

How can researchers formulate focused and rigorous research questions for studying CID 134158055?

- (Basic) *

Methodological Answer:

- Begin by identifying gaps in existing literature using systematic reviews or meta-analyses .

- Apply frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) to structure questions, e.g., "How does this compound modulate [specific pathway] in [cell type] compared to [existing compound] over a 72-hour exposure?" .

- Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to ensure alignment with experimental constraints and broader scientific significance .

- Avoid overly broad questions (e.g., "What is this compound used for?") and prioritize specificity (e.g., "What concentration of this compound induces apoptosis in [cancer cell line] via caspase-3 activation?") .

What experimental design strategies ensure reproducibility in studies involving this compound?

- (Basic) *

Methodological Answer:

- Detailed Protocols : Document synthesis/purification methods, solvent systems, and storage conditions for this compound to minimize batch variability .

- Controls : Include positive/negative controls (e.g., known agonists/inhibitors) and vehicle controls (e.g., DMSO) to validate assay specificity .

- Replication : Perform triplicate experiments with independent replicates, and report statistical power calculations to justify sample sizes .

- Instrument Calibration : Specify equipment models (e.g., HPLC gradients, mass spectrometry parameters) to enable replication .

How should researchers address contradictory data in studies on this compound?

- (Advanced) *

Methodological Answer:

- Source Analysis : Compare experimental conditions (e.g., cell culture media, compound purity) across conflicting studies to identify variables influencing outcomes .

- Dose-Response Curves : Re-evaluate results across a broader concentration range to detect non-linear effects or off-target interactions .

- Cross-Validation : Use orthogonal assays (e.g., Western blot vs. flow cytometry for protein quantification) to confirm findings .

- Meta-Analysis : Statistically aggregate data from multiple studies to assess overall trends and heterogeneity .

What advanced methodologies optimize structural characterization of this compound?

- (Advanced) *

Methodological Answer:

- Multi-Technique Approaches : Combine NMR, X-ray crystallography, and high-resolution mass spectrometry (HRMS) to resolve stereochemistry and confirm molecular stability .

- Computational Modeling : Use density functional theory (DFT) to predict reactive sites or binding conformations, validated by experimental data .

- Degradation Studies : Conduct accelerated stability testing under varying pH/temperature conditions to identify degradation products .

How can interdisciplinary approaches enhance mechanistic studies of this compound?

- (Advanced) *

Methodological Answer:

- Integrate Omics Data : Leverage transcriptomics/proteomics to map signaling pathways affected by this compound, followed by targeted validation (e.g., siRNA knockdown) .

- In Silico Screening : Use molecular docking to predict interactions between this compound and target proteins, prioritizing candidates for experimental validation .

- Behavioral Assays : For neuroactive compounds, combine electrophysiology with animal models to correlate molecular effects with phenotypic outcomes .

What criteria define a robust literature review for this compound?

- (Basic) *

Methodological Answer:

- Source Hierarchy : Prioritize peer-reviewed journals over preprints or conference abstracts, and distinguish primary data (e.g., original studies on this compound) from secondary reviews .

- Keyword Strategy : Use Boolean operators (e.g., "this compound AND (kinase inhibitor OR apoptosis)") and database-specific filters (e.g., PubMed’s MeSH terms) .

- Critical Appraisal : Assess study quality using tools like GRADE (Grading of Recommendations Assessment, Development, and Evaluation) for bias risk .

How to design surveys or questionnaires for this compound-related clinical or ethnographic studies?

- (Advanced) *

Methodological Answer:

- Question Types : Use Likert scales for subjective responses (e.g., patient-reported side effects) and multiple-choice for demographic data .

- Pilot Testing : Administer drafts to a small cohort to refine clarity and reduce ambiguity (e.g., "Did you experience fatigue?" vs. "Rate your fatigue severity post-treatment") .

- Ethical Compliance : Obtain informed consent and anonymize data to protect participant identities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.